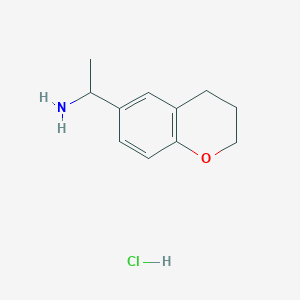

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride

Descripción

1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is a benzopyran-derived amine salt. The compound features a partially saturated benzopyran core substituted at the 6-position with an ethylamine side chain, stabilized as a hydrochloride salt.

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11;/h4-5,7-8H,2-3,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXMSJHSJBSWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-1-benzopyran.

Functionalization: The benzopyran ring is then functionalized to introduce the ethan-1-amine group.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) in the hydrochloride salt acts as a nucleophile, participating in substitution reactions with electrophiles. Key examples include:

The bicyclic benzopyran core may also undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) at the 6-position due to electron-donating effects of the ether oxygen .

Oxidation Reactions

The amine group and the aliphatic chain are susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | Ethan-1-one derivative (ketoamide) | |

| Ozone (O₃) | -78°C, followed by workup | Cleavage of the ethylamine chain |

In metabolic studies of structurally similar compounds (e.g., nebivolol analogs), hepatic oxidation pathways produce hydroxylated and dealkylated metabolites .

Reduction Reactions

While the compound itself is not typically reduced, intermediates in its synthesis (e.g., imines) may undergo reduction:

| Reducing Agent | Conditions | Application | References |

|---|---|---|---|

| NaBH₄ | Methanol, room temperature | Reduction of Schiff base intermediates | |

| H₂/Pd-C | Ethanol, 50°C | Hydrogenation of unsaturated bonds |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

| Conditions | Behavior | Applications | References |

|---|---|---|---|

| Alkaline (pH > 10) | Free amine formation | Facilitates further nucleophilic reactions | |

| Acidic (pH < 3) | Stabilizes ammonium ion | Enhances solubility in polar solvents |

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imines:

| Carbonyl Compound | Conditions | Products | References |

|---|---|---|---|

| Formaldehyde | Ethanol, reflux | N-Methylene derivatives | |

| Benzaldehyde | DMF, 80°C | Aromatic Schiff bases |

Salt Formation and Ion Exchange

The hydrochloride salt can undergo metathesis with other acids:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| NaNO₂/HCl | 0–5°C | Diazonium salt (transient intermediate) | |

| H₂SO₄ | Aqueous solution | Sulfate salt formation |

Key Structural Influences on Reactivity

Aplicaciones Científicas De Investigación

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride

- Structure : Shares the benzopyran core and ethylamine side chain but incorporates halogen substituents (Br at C7, F at C5) (Fig. 1).

- Molecular Formula: C₁₁H₁₄BrClFNO (vs. C₁₁H₁₄ClNO for the target compound).

- Impact: Halogenation increases molecular weight (310.60 vs. ~213.6 for non-halogenated analogs) and may enhance lipophilicity or receptor binding affinity .

Ethyl 4-ANPP Hydrochloride

- Structure : A piperidine-based opioid precursor (Despropionyl fentanyl analog) with phenyl and ethyl substituents.

- Molecular Formula : C₂₁H₂₈N₂·2HCl (381.4 g/mol).

- Key Difference : Despite being an amine hydrochloride, its piperidine core and opioid-related applications diverge significantly from benzopyran derivatives .

Pyran-2-one Derivatives

- Examples : 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one derivatives (e.g., 14f, 14g).

- Structure : Feature a pyran-2-one ring instead of benzopyran, with benzoyl and hydroxyl substituents.

- Synthetic Relevance : Demonstrates methodologies for functionalizing pyran cores, though lacking the ethylamine moiety critical to the target compound .

Physicochemical Properties

*Estimated based on structural analogs.

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Halogenation Effects: Bromine/fluorine in the benzopyran analog may alter pharmacokinetics (e.g., bioavailability) compared to the non-halogenated target compound.

- Stability : Amine hydrochlorides generally exhibit improved solubility and shelf-life, as seen in Ethyl 4-ANPP’s 5-year stability .

- Synthetic Challenges : Functionalizing the benzopyran core without disrupting its saturation (3,4-dihydro) requires controlled reaction conditions to avoid over-reduction .

Actividad Biológica

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in neuropharmacology. This compound is structurally related to various benzopyran derivatives, which are known for their diverse pharmacological effects. Understanding the biological activity of this compound involves exploring its interactions with specific receptors and its implications in therapeutic contexts.

- IUPAC Name : 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride

- Molecular Formula : C11H16ClNO

- CAS Number : 126810745

- Physical Form : Powder

- Melting Point : 44–46 °C

The biological activity of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that derivatives of benzopyran can act as full agonists at these receptors, which are crucial in modulating mood and anxiety levels.

Key Findings:

- 5-HT1A Receptor Agonism : Research indicates that compounds similar to 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amines exhibit significant affinity for the 5-HT1A receptor. For instance, a series of derivatives demonstrated anxiolytic activity in vivo, suggesting potential therapeutic applications in anxiety disorders .

- Anxiolytic Effects : In various behavioral models, certain derivatives showed enhanced anxiolytic effects, with specific structural modifications leading to improved receptor selectivity and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amines:

Pharmacological Profile

The pharmacological profile of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amines includes:

Affinity and Selectivity:

Research has indicated that modifications to the amino substituents and side chains significantly influence the binding affinity and selectivity for serotonin receptors. The optimal length and functional groups can enhance both potency and selectivity against other receptor types .

Toxicity and Safety:

The compound has been classified with several hazard statements indicating potential toxicity if ingested or if it comes into contact with skin. It is important for researchers to handle this compound with care due to its harmful effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.